(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
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Description
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through various functionalization and coupling steps. For example, the synthesis of pyrazolyl derivatives has been achieved through reactions involving key steps like N-acylation, oxidation, and cyclization, demonstrating the complexity and precision required in synthesizing such molecules (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is typically characterized using techniques like X-ray diffraction, which provides detailed information on the crystallographic arrangement and molecular conformation. Studies have shown that the crystalline forms of these compounds can exhibit various space groups, indicating diverse molecular packing and structural features (Cao et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving pyrazole derivatives can include substitution reactions, where different functional groups are introduced or modified. These reactions are critical for the synthesis of diverse derivatives with varying properties and potential applications. The physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, are analyzed using computational methods like density functional theory (DFT) to predict reactivity and stability (Huang et al., 2021).
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone have shown promising antimicrobial properties. For instance, derivatives with fluorine have been evaluated for antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, as well as antifungal activity against Candida albicans. Certain compounds exhibited significant activities against these tested strains (Gadakh et al., 2010). Similarly, other related pyrazole derivatives have been synthesized and found to display good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, particularly those containing methoxy groups (Kumar et al., 2012).
Antipsychotic Potential
In the realm of neuropsychopharmacology, certain fluorobenzyl pyrazole derivatives have been investigated for their antipsychotic-like properties. For instance, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a related compound, displayed an antipsychotic-like profile in animal behavioral tests, without interacting with dopamine receptors. This compound was metabolized to an active and toxic metabolite, and subsequent studies explored analogs with altered functionalities for potential antipsychotic applications (Wise et al., 1987).
Crystal Structure and Synthesis
The crystal structures and synthesis methodologies of compounds closely related to the target compound have been studied. These studies provide insights into the molecular arrangement and potential modifications for enhancing biological activity. For instance, the synthesis and structural analysis of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone offer valuable information on the molecular configuration, which is crucial for understanding the compound's interaction with biological targets (Cao et al., 2010).
properties
IUPAC Name |
[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O2/c1-17-6-10-19(11-7-17)24(28)27-15-14-22(26-27)21-4-2-3-5-23(21)29-16-18-8-12-20(25)13-9-18/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQJHKZJVYQRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone |
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